3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
CAS No.:
Cat. No.: VC16342606
Molecular Formula: C17H20N4OS
Molecular Weight: 328.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N4OS |
|---|---|
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | 3-indol-1-yl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
| Standard InChI | InChI=1S/C17H20N4OS/c1-12(2)11-16-19-20-17(23-16)18-15(22)8-10-21-9-7-13-5-3-4-6-14(13)21/h3-7,9,12H,8,10-11H2,1-2H3,(H,18,20,22) |
| Standard InChI Key | AAGGNBYCBQUBKT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32 |
Introduction
3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that integrates elements of indole and thiadiazole. This compound belongs to the class of thiadiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Synthesis Methods
The synthesis of 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves several key steps, starting from commercially available materials. The process may require specific conditions such as temperature control and solvent selection (e.g., dimethylformamide or dichloromethane), followed by purification methods like recrystallization or chromatography to isolate the product in high purity.
Biological Activities and Potential Applications
Thiadiazole derivatives, including 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide, are known for their involvement in various biological activities. The structural features of this compound suggest potential applications in pharmaceuticals, particularly in the development of new therapeutic agents.
Comparison with Similar Compounds
Similar compounds that combine indole and thiadiazole moieties, such as 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide, also exhibit significant biological activities. These compounds are often investigated for their potential as antimicrobial, antifungal, and anticancer agents.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide | Indole and thiadiazole rings | Potential antimicrobial, antifungal, anticancer |
| 3-(3-acetyl-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide | Acetylated indole and thiadiazole rings | Enhanced biological properties |
Future Research Directions
Further research on 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide should focus on evaluating its biological activities through in vitro and in vivo studies. Modifications to the indole and thiadiazole moieties could lead to enhanced biological properties, making this compound a promising candidate for drug development.
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